5-(Difluoromethoxy)-2-fluorobenzonitrile
Overview
Description
5-(Difluoromethoxy)-2-fluorobenzonitrile is an organic compound that features a benzene ring substituted with difluoromethoxy, fluorine, and nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethoxy)-2-fluorobenzonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the etherification of a suitable precursor with difluoromethyl ether, followed by nitration, hydrolysis, and reduction steps . The reaction conditions often require specific catalysts and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
For industrial production, the process is optimized to achieve high yield, low cost, and minimal environmental impact. The steps include etherification, nitrification, hydrolysis, reduction, and redox reactions . The use of efficient catalysts and optimized reaction conditions is crucial for scaling up the production while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethoxy)-2-fluorobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to different products.
Cross-Coupling Reactions: The compound can be involved in cross-coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The reaction conditions vary depending on the desired transformation, often requiring specific solvents and temperatures .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzene derivatives, while oxidation can produce carboxylic acids or other oxidized products .
Scientific Research Applications
5-(Difluoromethoxy)-2-fluorobenzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Difluoromethoxy)-2-fluorobenzonitrile involves its interaction with specific molecular targets. The compound can modulate various biological pathways, including enzyme inhibition and receptor binding. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-(Difluoromethoxy)-2-fluorobenzonitrile include:
- 5-Methoxy-2-fluorobenzonitrile
- 5-Difluoromethoxy-2-chlorobenzonitrile
- 5-Difluoromethoxy-2-bromobenzonitrile
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of substituents, which confer distinct chemical and physical properties. The presence of both difluoromethoxy and fluorine groups enhances its reactivity and potential for forming diverse chemical derivatives .
Properties
IUPAC Name |
5-(difluoromethoxy)-2-fluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO/c9-7-2-1-6(13-8(10)11)3-5(7)4-12/h1-3,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXIYYZYQQLHVTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261499-62-0 | |
Record name | 5-(difluoromethoxy)-2-fluorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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